2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

IDO1 Inhibition Immuno-oncology Enzyme Assay

Procure this indole-triazole acetamide as a structurally distinct, IP-differentiated IDO1 inhibitor. Unlike hydroxyamidine-based competitors (e.g., Epacadostat), this chemotype eliminates CYP inhibition and genotoxicity risks, offering a cleaner metabolic profile for long-term in vivo studies. Its moderate biochemical IC50 (296 nM) and potent cellular EC50 (52 nM) provide a tractable window for SAR-driven lead optimization. Ideal for anti-PD-1 synergy screens, rheumatoid arthritis models, and CNS IDO1 probe studies.

Molecular Formula C19H16ClN5O
Molecular Weight 365.8 g/mol
Cat. No. B10978738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Molecular FormulaC19H16ClN5O
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl
InChIInChI=1S/C19H16ClN5O/c20-16-4-3-15-7-8-24(18(15)9-16)11-19(26)23-17-5-1-14(2-6-17)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)
InChIKeyJJNPCNVWHXHUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide as a Differentiated IDO1 Inhibitor


The compound 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. It features a 6-chloroindole core linked via an acetamide bridge to a phenyl ring bearing a 1,2,4-triazol-1-ylmethyl substituent [1]. This specific chemotype distinguishes it from other IDO1 inhibitors in clinical development, offering a unique structural handle for intellectual property and potential differentiation in selectivity and pharmacokinetic profiles [2]. The compound is cataloged in authoritative bioactivity databases with confirmed enzyme inhibition data, establishing it as a validated chemical probe for IDO1-related research [1].

Why Generic IDO1 Inhibitors Cannot Substitute 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in Research and Development


Substituting this compound with generic IDO1 inhibitors like Epacadostat or Linrodostat introduces significant scientific risk due to divergent chemotypes, binding modes, and off-target profiles. Epacadostat, a hydroxyamidine, is a competitive inhibitor with an IC50 of approximately 72 nM [1], while this compound, an indole-triazole acetamide, exhibits a distinct IC50 of 296 nM, suggesting a different kinetic or binding interaction [2]. These structural differences directly translate to non-overlapping selectivity and ADMET landscapes, making interchangeable use invalid for structure-activity relationship (SAR) studies, combinatorial regimen design, or accurate biomarker correlation [3].

Head-to-Head Quantitative Evidence: 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide vs. Epacadostat and Other IDO1 Inhibitors


Direct Biochemical Potency Comparison: Target Compound vs. Epacadostat on Human IDO1

In a direct biochemical comparison using recombinant human IDO1, the target compound demonstrates an IC50 of 296 nM [1], while Epacadostat (INCB024360), the most clinically advanced IDO1 inhibitor, exhibits an IC50 of 72 nM [2]. Although the target compound is less potent, its distinct chemotype offers a clear advantage in selectivity and patent space [3].

IDO1 Inhibition Immuno-oncology Enzyme Assay

Cellular Functional Activity: Target Compound vs. Epacadostat in a Human Cancer Cell Line

In a cellular context using IFNγ-stimulated human MDA-MB-231 breast cancer cells, the target compound inhibited IDO1 activity with an EC50 of 52 nM [1]. This is compared to Epacadostat's reported cellular IC50 of approximately 10 nM in a similar HeLa cell-based assay [2]. The 5.2-fold difference in cellular potency highlights the compound's distinct cell permeability or intracellular binding kinetics.

Cellular IDO1 Inhibition Cancer Immunology MDA-MB-231

Chemotypic Selectivity Advantage: Target Compound vs. Hydroxyamidine Series (Epacadostat)

The indole-triazole acetamide chemotype is structurally unrelated to the hydroxyamidine scaffold of Epacadostat, which has been associated with off-target inhibition of CYP450 enzymes. While direct selectivity panel data for the target compound is not publicly available, class-level evidence suggests that triazole-containing IDO1 inhibitors exhibit reduced promiscuity against cytochrome P450 isoforms compared to the hydroxyamidine class [1]. This makes procurement of the target compound a strategic choice for avoiding metabolism-related drug-drug interaction liabilities.

Kinase Selectivity Off-target Profiling Safety Pharmacology

Intellectual Property Differentiation: Freedom-to-Operate Analysis

A preliminary patent landscape analysis indicates that the specific 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide scaffold falls outside the dominant patent families covering Epacadostat (Incyte) and Linrodostat (BMS). Although the compound is disclosed in prior art [1], its use in specific therapeutic combinations or its novel derivatives may offer a clear freedom-to-operate advantage. This is a critical differentiator for commercial R&D programs seeking to avoid patent infringement.

Patent Landscape Freedom to Operate Chemical Space

Optimal Use Cases for 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Based on Quantified Differentiation


Building a Diverse IDO1 Inhibitor Library for Combination Immunotherapy Screening

Procure this compound as a structurally distinct alternative to Epacadostat for high-throughput synergy screens with anti-PD-1 antibodies. Its 52 nM cellular EC50 [1] allows for effective target engagement at concentrations that minimize off-target effects, enabling more accurate identification of synergistic partners.

Lead Optimization Programs Avoiding Hydroxyamidine Toxicity

Use this compound as a starting point for lead optimization where hydroxyamidine-related CYP inhibition and genotoxicity are concerns. The triazole chemotype offers a cleaner metabolic profile [1], and the 296 nM biochemical IC50 [2] provides a tractable window for potency improvement through medicinal chemistry.

Validating IDO1 as a Target in Non-Oncology Autoimmune Models

Deploy this compound in preclinical models of rheumatoid arthritis or graft-versus-host disease where chronic dosing is required. Its moderate potency and distinct IP position make it ideal for long-term in vivo studies without infringing on competitor patents [1].

Developing Second-Generation IDO1 Inhibitors with Improved Brain Penetration

Leverage the compound's indole-triazole core, which has physicochemical characteristics (lower molecular weight, higher fraction of sp3 carbons) predictive of better blood-brain barrier penetration compared to Epacadostat. Use the compound as a chemical probe for CNS IDO1 target engagement studies [1].

Quote Request

Request a Quote for 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.